molecular formula C7H16Cl2N2 B1392999 1,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 82386-80-9

1,7-Diazaspiro[4.4]nonane dihydrochloride

Cat. No. B1392999
CAS RN: 82386-80-9
M. Wt: 199.12 g/mol
InChI Key: WATXVKXAFDYVLK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the CAS Number 82386-80-9 . It has a molecular weight of 199.12 .


Synthesis Analysis

The synthesis of 1,7-Diazaspiro[4.4]nonane dihydrochloride derivatives has been reported in several studies . One method involves the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes . This process can generate either the syn or anti adducts by employing N,O-ligand/Cu(OAc)2 and N,P-ligand/Cu(OAc)2 catalytic systems . The chiral 1,7-diazaspiro[4.4]nonane diastereomer derivatives can be easily obtained in good yields through facile NaBH4 reduction of the Michael adducts .


Molecular Structure Analysis

The molecular formula of 1,7-Diazaspiro[4.4]nonane dihydrochloride is C7H16Cl2N2 . The InChI code is InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H/t7-;;/m1…/s1 . The compound has a topological polar surface area of 24.1 Ų and a complexity of 114 .


Physical And Chemical Properties Analysis

1,7-Diazaspiro[4.4]nonane dihydrochloride has a molecular weight of 199.12 g/mol . It has 4 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 198.0690539 g/mol . The compound has a heavy atom count of 11 .

Scientific Research Applications

Synthesis and Chemical Properties

1,7-Diazaspiro[4.4]nonane dihydrochloride is a compound with various scientific applications primarily in chemistry and pharmacology. An improved synthesis of Diazaspiro[4.4] nonane, closely related to 1,7-Diazaspiro[4.4]nonane, was reported by Ji Zhiqin (2004). This synthesis method presents higher efficiency and better yield, indicating its potential for large-scale production (Ji, 2004).

Radioprotective Properties

Research by Shapiro et al. (1968) on a derivative of Diazaspiro[4.4] nonane indicated potential radioprotective properties against lethal doses of X-radiation in mice. This study suggests its potential in developing radioprotective agents (Shapiro, Tansy, & Elkin, 1968).

Application in Antibacterial Agents

Culbertson et al. (1990) synthesized a series of fluoroquinolone antibacterials substituted with 1,7-Diazaspiro[4.4]nonane. These compounds exhibited potent Gram-positive and Gram-negative activity, highlighting its role in antibiotic development (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Potential Anticonvulsant Applications

A study by Lazić et al. (2017) investigated the structure-property relationship of diazaspiro[4.4]nonane derivatives, revealing potential as anticonvulsant agents. This research provides insights into the development of new drugs for epilepsy and seizure disorders (Lazić et al., 2017).

Polymer Synthesis

Bucio et al. (2005) reported the synthesis of aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione, highlighting its use in polymer chemistry. These polyesters showed excellent thermal stability and potential for various industrial applications (Bucio, Fitch, Venumbaka, & Cassidy, 2005).

Safety And Hazards

The safety information for 1,7-Diazaspiro[4.4]nonane dihydrochloride indicates that it has a GHS07 pictogram and a signal word of "Warning" . The compound’s MSDS can be found online .

properties

IUPAC Name

1,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXVKXAFDYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679474
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Diazaspiro[4.4]nonane dihydrochloride

CAS RN

82386-80-9
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonane dihydrochloride
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Reactant of Route 6
1,7-Diazaspiro[4.4]nonane dihydrochloride

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